molecular formula C17H25N3O3 B6474447 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2640956-90-5

4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No.: B6474447
CAS No.: 2640956-90-5
M. Wt: 319.4 g/mol
InChI Key: DBYVZAHMRCNSHZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a morpholine ring and a piperidine ring, both of which are common structures in medicinal chemistry . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom . The compound also contains a 3-methylpyridin-4-yl group, which is a type of pyridine, a basic heterocyclic organic compound .


Molecular Structure Analysis

The compound’s structure is likely to be fairly rigid due to the presence of the morpholine and piperidine rings. The 3-methylpyridin-4-yl group could potentially participate in pi stacking interactions, which could be relevant in its interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing morpholine and piperidine rings can participate in a variety of chemical reactions. For example, the nitrogen atoms in these rings can act as nucleophiles in substitution reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing morpholine and piperidine rings are found in a variety of pharmaceuticals, where they often play a role in binding to the target protein .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity against a particular target, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-14-12-18-5-2-16(14)23-13-15-3-6-19(7-4-15)17(21)20-8-10-22-11-9-20/h2,5,12,15H,3-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVZAHMRCNSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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